Cas no 1225836-58-7 (N-(3-Butoxyphenyl)methyl-2-chloroacetamide)

N-(3-Butoxyphenyl)methyl-2-chloroacetamide 化学的及び物理的性質
名前と識別子
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- N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide
- Acetamide, N-[(3-butoxyphenyl)methyl]-2-chloro-
- N-(3-Butoxyphenyl)methyl-2-chloroacetamide
-
- インチ: 1S/C13H18ClNO2/c1-2-3-7-17-12-6-4-5-11(8-12)10-15-13(16)9-14/h4-6,8H,2-3,7,9-10H2,1H3,(H,15,16)
- InChIKey: ARYBKJQMFHUHES-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC(OCCCC)=C1)(=O)CCl
じっけんとくせい
- 密度みつど: 1.113±0.06 g/cm3(Predicted)
- ふってん: 433.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 13.52±0.46(Predicted)
N-(3-Butoxyphenyl)methyl-2-chloroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-47834-0.5g |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 0.5g |
$197.0 | 2023-05-05 | |
TRC | B812133-100mg |
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | B812133-50mg |
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 50mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-47834-10.0g |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 10g |
$1224.0 | 2023-05-05 | |
Aaron | AR019WE6-500mg |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 500mg |
$296.00 | 2025-02-10 | |
1PlusChem | 1P019W5U-500mg |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 500mg |
$297.00 | 2023-12-25 | |
1PlusChem | 1P019W5U-2.5g |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 2.5g |
$752.00 | 2023-12-25 | |
A2B Chem LLC | AV40402-250mg |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 250mg |
$146.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320633-500mg |
n-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 500mg |
¥4586.00 | 2024-08-09 | |
A2B Chem LLC | AV40402-500mg |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |
1225836-58-7 | 95% | 500mg |
$243.00 | 2024-04-20 |
N-(3-Butoxyphenyl)methyl-2-chloroacetamide 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-(3-Butoxyphenyl)methyl-2-chloroacetamideに関する追加情報
Professional Introduction to N-(3-Butoxyphenyl)methyl-2-chloroacetamide (CAS No. 1225836-58-7)
N-(3-Butoxyphenyl)methyl-2-chloroacetamide (CAS No. 1225836-58-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound, characterized by its 2-chloroacetamide moiety and an aromatic ring substituted with a 3-butoxyphenyl group, exhibits a range of chemical and biological activities that make it a promising candidate for further research and development.
The molecular structure of N-(3-Butoxyphenyl)methyl-2-chloroacetamide consists of a chlorinated acetylamide linked to a butoxy-substituted phenyl ring. This configuration imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical factors in its potential use as an intermediate in synthetic chemistry or as a building block for more complex molecules. The presence of the 2-chloroacetamide group particularly enhances its reactivity, making it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the exploration of amide-based compounds for their pharmacological properties. Amides are well-known for their ability to modulate biological pathways by acting as substrates or inhibitors of various enzymes and receptors. The specific combination of functional groups in N-(3-Butoxyphenyl)methyl-2-chloroacetamide suggests potential applications in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are crucial.
One of the most compelling aspects of this compound is its structural versatility. The aromatic ring and the butoxy substituent can be modified in various ways to fine-tune its biological activity. For instance, studies have shown that modifications at the 3-butoxyphenyl moiety can significantly alter the compound's binding affinity to specific targets, thereby influencing its efficacy and selectivity. This flexibility makes N-(3-Butoxyphenyl)methyl-2-chloroacetamide an attractive scaffold for structure-activity relationship (SAR) studies.
The synthesis of N-(3-Butoxyphenyl)methyl-2-chloroacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 2-chloroacetamide group typically involves chlorination followed by amidation reactions, which must be carefully controlled to avoid unwanted side products. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and scalability of the synthesis process.
In the realm of medicinal chemistry, N-(3-Butoxyphenyl)methyl-2-chloroacetamide has been investigated for its potential role in modulating enzyme activity. Specifically, it has shown promise in interactions with enzymes such as cytochrome P450 monooxygenases, which play a critical role in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can design molecules that either enhance or inhibit their activity, leading to more effective therapeutic interventions.
The pharmacokinetic properties of N-(3-Butoxyphenyl)methyl-2-chloroacetamide are also of great interest. Studies have begun to explore how its structural features influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are essential for predicting how the compound will behave in vivo and for identifying any potential liabilities that need to be addressed before it can be advanced into clinical trials.
In conclusion, N-(3-Butoxyphenyl strong>)methyl-2-chloroacetamide (CAS No. 1225836-58-7) represents a significant area of research with potential applications across multiple domains of pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover more about its biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutic agents.
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